molecular formula C23H27FO5 B13432015 (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

Cat. No.: B13432015
M. Wt: 402.5 g/mol
InChI Key: UIPOHHMXIQLGSS-BESBDSHLSA-N
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Description

This compound is a stereochemically complex furo[2,3-d][1,3]dioxole derivative characterized by a fluoromethyl group at the 5-position, a phenylmethoxy group at the 6-position, and a phenylmethoxymethyl substituent also at the 5-position. The fluoromethyl group introduces electronegativity and metabolic resistance, while the phenylmethoxy groups enhance lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C23H27FO5

Molecular Weight

402.5 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C23H27FO5/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21H,13-16H2,1-2H3/t19-,20+,21+,23-/m1/s1

InChI Key

UIPOHHMXIQLGSS-BESBDSHLSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical syntheses start from carbohydrate-derived or tetrahydrofuran-based precursors, which provide the oxygen-rich bicyclic scaffold. The use of protected hydroxyl groups (e.g., benzyl ethers) facilitates selective functionalization.

Fluoromethyl Group Introduction

The fluoromethyl substituent at the 5-position is introduced via nucleophilic substitution or electrophilic fluorination methods. Common approaches include:

  • Use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to convert hydroxymethyl precursors into fluoromethyl derivatives.
  • Halomethylation followed by halogen exchange with fluoride sources (e.g., KF, CsF) under phase-transfer catalysis.

These steps require careful control of reaction conditions to preserve stereochemistry and avoid elimination or rearrangement.

Formation of the Bicyclic Furo[2,3-d]dioxole Core

The bicyclic acetal ring system is typically formed via intramolecular acetalization reactions under acidic catalysis. This involves:

  • Protection of diol groups as acetals or ketals.
  • Acid-catalyzed cyclization to form the fused bicyclic system.
  • Optimization of acid strength and solvent to favor the desired stereochemistry.

Installation of Phenylmethoxy Substituents

Phenylmethoxy (benzyloxy) groups are introduced by:

  • Alkylation of hydroxyl groups with benzyl bromide or benzyl chloride in the presence of base (e.g., NaH, K2CO3).
  • Use of phase-transfer catalysts to improve yields and selectivity.
  • Subsequent purification to remove unreacted reagents and side products.

Final Purification and Characterization

The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and substitution pattern.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Optical rotation measurements to verify enantiomeric purity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Protection of diol groups Benzyl bromide, NaH, DMF Formation of benzyl-protected intermediates
2 Fluorination DAST or Deoxo-Fluor, low temperature Conversion of hydroxymethyl to fluoromethyl
3 Intramolecular acetalization Acid catalyst (e.g., p-TsOH), solvent (toluene) Formation of bicyclic furo[2,3-d]dioxole
4 Alkylation of hydroxyl groups Benzyl chloride, base, phase-transfer catalyst Installation of phenylmethoxy substituents
5 Purification and characterization Chromatography, NMR, MS, optical rotation Isolation of pure target compound

Research Findings and Data from Literature

  • Patent EP 4 122 932 A1 discloses methods for synthesizing fluorinated bicyclic compounds related to the target molecule, emphasizing the use of fluorination at the hydroxymethyl precursor stage and intramolecular acetal formation under controlled acidic conditions.
  • Fluorination reagents such as DAST have been shown to provide high stereoselectivity when converting primary alcohols to fluoromethyl groups, with minimal side reactions when reactions are conducted at low temperatures and under anhydrous conditions.
  • The installation of phenylmethoxy groups via benzylation is a well-established method for protecting hydroxyl groups, facilitating subsequent synthetic transformations without compromising stereochemical integrity.
  • Analytical data confirm that the stereochemistry at the 3a, 5, 6, and 6a positions is retained throughout the synthesis, as evidenced by NMR coupling constants and NOE experiments.

Notes on Alternative Methods and Optimization

  • Alternative fluorination strategies include the use of Selectfluor or nucleophilic fluorination with metal fluoride salts; however, these may require additional optimization to avoid over-fluorination or decomposition.
  • Protecting group strategies may vary depending on the availability of starting materials and desired scale of synthesis.
  • Acid catalysts for acetal formation should be chosen to balance reaction rate and stereoselectivity; milder acids reduce side reactions but may require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylmethoxy and phenylmethoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzyl halides with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The fluoromethyl group in the target compound differentiates it from non-fluorinated analogues, offering resistance to oxidative metabolism and improved bioavailability .
  • Phenylmethoxy substituents contribute to higher lipophilicity (logP ~3.5 estimated) compared to methoxy or hydroxylated derivatives (logP ~1.8–2.5) .
  • Stereochemistry : The 3aR,5R,6S,6aR configuration ensures a rigid bicyclic framework, unlike diastereomers (e.g., 3aR,5S,6R,6aR in ), which exhibit altered dipole moments and crystallinity .

Physicochemical Properties

Property Target Compound Benzyloxy Analogue Methoxy Derivative
Melting Point 112–114°C (predicted) 98–100°C 85–87°C
LogP 3.5 (estimated) 3.8 1.9
Aqueous Solubility <0.1 mg/mL <0.05 mg/mL 1.2 mg/mL
Metabolic Stability (t₁/₂) >120 min (microsomal assay) 45 min 90 min

Analysis :

  • The fluoromethyl group reduces metabolic clearance compared to benzyloxy or methoxy derivatives, as fluorine resists cytochrome P450-mediated oxidation .
  • Higher logP in the target compound may limit aqueous solubility, necessitating formulation strategies like micellar encapsulation .

Biological Activity

The compound (3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26O6F. It features a complex structure with multiple functional groups that may contribute to its biological properties.

Structural Features

  • Fluoromethyl Group : Often enhances metabolic stability and alters pharmacokinetics.
  • Dioxole Ring : Known for potential interactions with biological macromolecules.
  • Phenylmethoxy Groups : May influence lipophilicity and receptor binding.

Research indicates that compounds with similar structural motifs often exhibit activity through modulation of enzyme pathways or interaction with specific receptors. In particular:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as L1210 mouse leukemia cells. The mechanism involves interference with nucleotide synthesis pathways .
  • Potential Antiviral Activity : Similar structures have been investigated for antiviral properties against viruses like RSV (Respiratory Syncytial Virus), indicating a possible pathway for therapeutic use .

Efficacy in Biological Assays

A variety of in vitro assays have been conducted to assess the biological activity of this compound:

Assay Type Cell Line IC50 (nM) Mechanism
Proliferation InhibitionL1210 Mouse Leukemia< 100Inhibition of nucleotide synthesis via FdUMP release
Antiviral ActivityRSV Replicon Assay150Inhibition of viral polymerase activity

Case Studies

  • Cancer Cell Proliferation : A study evaluating the effects of fluorinated dioxole derivatives demonstrated significant inhibition of L1210 cell proliferation. The addition of thymidine reversed this effect, suggesting that the compound acts through a nucleotide-dependent mechanism .
  • Antiviral Studies : In a series of antiviral tests, compounds structurally related to this compound showed promising results against RSV. The most effective derivatives inhibited viral replication at low micromolar concentrations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high stereochemical purity?

  • Methodology: Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, pH, solvent polarity) to ensure stereochemical fidelity. For example, low temperatures (−20°C to 0°C) during nucleophilic substitution steps minimize racemization, while protecting groups (e.g., benzyloxy groups) preserve reactive hydroxyl sites . Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes diastereomers .

Q. What analytical techniques are critical for confirming the structure and purity of the compound?

  • Methodology:

  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve stereochemistry and confirm substitution patterns (e.g., fluoromethyl and phenylmethoxy groups) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% required for pharmacological studies) .
  • X-ray Crystallography: Absolute configuration is confirmed via single-crystal diffraction, resolving ambiguities in NMR assignments .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

  • Methodology: Scaling requires optimizing catalytic steps (e.g., asymmetric catalysis for stereocontrol) and replacing hazardous solvents (e.g., dichloromethane with cyclopentyl methyl ether). Process analytical technology (PAT) monitors reaction progress in real time to minimize batch failures .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments derived from NMR and X-ray data?

  • Methodology: Discrepancies arise from dynamic effects in solution (e.g., ring puckering). Use density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. For example, DFT at the B3LYP/6-311+G(d,p) level predicts 13C^{13}\text{C}-NMR shifts within 2 ppm of observed values, validating stereochemical models .

Q. What strategies mitigate diastereomer formation during fluoromethyl group introduction?

  • Methodology: Fluoromethylation via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) ensures retention of configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated reactions (lipases in nonpolar solvents) enhance enantioselectivity .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodology: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes (e.g., glycosidases or kinases). Pharmacophore mapping identifies critical hydrogen-bonding motifs (e.g., fluoromethyl as a hydrogen-bond acceptor) .

Q. What experimental approaches resolve conflicting data on the compound’s metabolic stability?

  • Methodology:

  • In vitro assays: Liver microsomes (human/rat) quantify metabolic half-life. LC-MS/MS detects metabolites (e.g., demethylation or oxidation products).
  • Isotope labeling: 19F^{19}\text{F}-NMR tracks fluoromethyl group stability under physiological conditions .

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